Lipophilicity Differentiation: LogP of the Target Compound Versus Its Saturated and Ring-Expanded Analogs
The target compound exhibits a vendor-reported LogP of 1.48, which is lower than both its saturated analog 3-(propan-2-yl)-2-azaspiro[3.4]octan-1-one (LogP 1.70) and its ring-expanded analog 3-(propan-2-yl)-2-azaspiro[3.5]nonan-1-one (LogP 2.09) . The presence of the cyclopentene double bond in the target compound reduces lipophilicity by approximately 0.22 log units relative to the fully saturated cyclopentane analog, a difference that can significantly affect membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.48 (vendor-reported computed value) |
| Comparator Or Baseline | 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1870091-13-6): LogP = 1.70; 3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one (CAS 1864998-37-7): LogP = 2.09 |
| Quantified Difference | ΔLogP = −0.22 vs. saturated analog; ΔLogP = −0.61 vs. ring-expanded analog |
| Conditions | Vendor-computed LogP values from Leyan.com datasheets; methodology consistent across compounds |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or seeking to reduce non-specific binding, the lower LogP of the target compound provides a measurable lipophilicity advantage over its closest saturated and ring-expanded analogs.
